Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Description

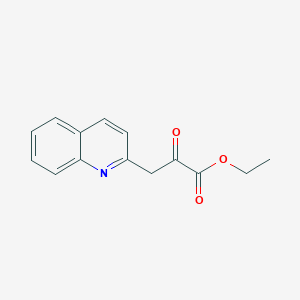

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-oxo-3-quinolin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-14(17)13(16)9-11-8-7-10-5-3-4-6-12(10)15-11/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRFCFGNBCDGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366308 | |

| Record name | Ethyl 2-oxo-3-(quinolin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13119-76-1 | |

| Record name | Ethyl 2-oxo-3-(quinolin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation of 2-Methylquinoline Followed by Reaction with Diethyl Oxalate

The most widely reported method involves the lithiation of 2-methylquinoline and subsequent reaction with diethyl oxalate. This approach, described in a crystallographic study, yields the Z-enaminone tautomer, (Z)-ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate, as the predominant product.

Procedure :

-

Lithiation : 2-Methylquinoline is treated with a strong base, such as lithium diisopropylamide (LDA), in anhydrous tetrahydrofuran (THF) at −78°C to generate 2-lithiomethylquinoline.

-

Electrophilic Quenching : The lithiated intermediate reacts with diethyl oxalate at low temperatures, followed by warming to room temperature.

-

Workup : The crude product is purified via recrystallization from ethanol, yielding pale-yellow crystals.

Key Data :

-

Tautomerism : The product exists exclusively in the enaminone form in the crystalline state, stabilized by intramolecular N—H⋯O hydrogen bonds forming an S(6) motif.

Mechanistic Insight :

The reaction proceeds through deprotonation of 2-methylquinoline to form a resonance-stabilized lithio species, which attacks the electrophilic carbonyl of diethyl oxalate. Tautomerization to the enaminone form occurs spontaneously under reaction conditions.

Structural Characterization and Tautomeric Behavior

Crystallographic Analysis of the Enaminone Tautomer

X-ray diffraction of (Z)-ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate reveals:

-

Intramolecular Hydrogen Bonding : N—H⋯O (2.02 Å) stabilizes the Z configuration.

-

π–π Stacking : Centroid distances of 3.7020–3.7429 Å between quinoline rings facilitate crystal packing.

-

Bond Lengths : The enaminone C═N (1.335 Å) and C═O (1.225 Å) bonds confirm tautomeric preference.

Table 1: Comparative Analytical Data

| Property | Lithiation/Diethyl Oxalate | Michael Addition |

|---|---|---|

| Yield | 70–80% | 85–91% |

| Melting Point | 132–134°C | 181–183°C |

| Key NMR (δ, ppm) | 2.67 (t, CH2), 7.01 (s, N═CH) | 2.63 (t, CH2CO) |

| Tautomer | Enaminone | Cyclic amide |

Reaction Optimization and Scalability

Solvent and Temperature Effects

Catalytic Enhancements

-

Base Selection : Potassium carbonate in the Michael addition minimizes ester saponification compared to stronger bases.

-

Additives : Triethylamine in the lithiation method suppresses oligomerization of diethyl oxalate.

Applications and Derivatives

Pharmaceutical Intermediates

This compound serves as a precursor for:

-

Anticancer Agents : Hydrazide derivatives (e.g., compound 4 ) exhibit cytotoxicity via topoisomerase inhibition.

-

Antimicrobials : Oxadiazole analogs (e.g., compound 6 ) show broad-spectrum activity against Gram-positive bacteria.

Table 2: Biological Activity of Derivatives

| Derivative | Structure | IC50 (μM) | Target |

|---|---|---|---|

| Hydrazide (4 ) | NH2CONH-linked | 12.4 | Topoisomerase II |

| Oxadiazole (6 ) | 1,3,4-Oxadiazole ring | 8.7 | Bacterial cell wall |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-3-(quinolin-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3-(quinolin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to intercalate with DNA, inhibiting the replication of microbial cells. Additionally, the compound can modulate enzyme activities, contributing to its antimicrobial and antiallergy effects .

Comparison with Similar Compounds

Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd)

- Molecular Formula : C₁₉H₁₆N₂O₄

- Molecular Weight : 336.34 g/mol

- Key Features: Incorporates a quinoxaline ring instead of quinoline. The phenyl group at the 3-position enhances steric bulk, while the lactam carbonyl (1680 cm⁻¹ in IR) influences hydrogen bonding .

- Synthesis : Yielded 52% via condensation reactions, with a melting point of 164–166°C .

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

- Molecular Formula : C₁₁H₁₁FO₃

- Molecular Weight : 210.20 g/mol

- Key Features : A fluorine substituent increases electronegativity, altering reactivity in nucleophilic substitutions. The phenyl group enhances lipophilicity .

- Applications : Used in flavor and fragrance industries due to volatile ester properties .

Ethyl 2-oxo-3,3-diphenyl-propanoate

- Molecular Formula : C₁₇H₁₆O₃

- Molecular Weight : 268.31 g/mol

- Key Features : Two phenyl groups at the 3-position create steric hindrance, reducing enzymatic degradation. The extended aromatic system improves UV absorption .

- Applications : Explored in photostabilizers and polymer additives .

Heterocyclic Propanoate Derivatives

(Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate

Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate

- Molecular Formula : C₁₈H₂₁ClO₅

- Molecular Weight : 352.80 g/mol

- Key Features : A coumarin backbone with chloro and propoxy substituents enhances fluorescence properties (XLogP3 = 3.8) .

- Applications : Investigated in fluorescent probes and optoelectronic materials .

Bioactive Propanoate Analogs

Ethyl 2-(2-cyano-2-ethoxycarbonyl ethenyl)amino-3-diethylaminopropenamide

- Molecular Formula : C₁₄H₂₀N₄O₃

- Molecular Weight : 292.33 g/mol

- Key Features: Cyano and ethoxycarbonyl groups increase electrophilicity, enabling cyclization reactions. Yields up to 96% in optimized conditions .

- Applications : Precursor for antitumor agents via Michael addition pathways .

Data Table: Comparative Analysis

Research Findings and Key Insights

Synthetic Efficiency: Quinoline derivatives (e.g., this compound) are synthesized via catalytic methods with moderate yields (44–52%), while coumarin-based analogs achieve higher yields (up to 96%) due to optimized cyclization .

Spectroscopic Trends: IR spectra of quinoxaline derivatives show lactam carbonyl stretches at 1680 cm⁻¹, distinct from quinoline’s ketone (1655–1680 cm⁻¹) .

Thermal Stability: Compounds with aromatic substituents (e.g., diphenyl or quinoline) exhibit higher melting points compared to aliphatic analogs .

Biological Activity

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a compound characterized by its quinoline core, which is associated with a range of biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.

Overview of this compound

This compound is a derivative of quinoline, a heterocyclic compound known for its diverse pharmacological properties. The compound exhibits significant antimicrobial , anticancer , and antiallergy activities, making it a promising candidate for drug development.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

- Target Interaction : The quinoline structure allows it to bind with specific proteins involved in cellular signaling and metabolic pathways.

- Biochemical Pathways : It influences pathways related to apoptosis and cell proliferation. For instance, studies have shown that quinoline derivatives can modulate the expression of genes involved in cancer progression .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. A study indicated that compounds with similar structures exhibited effectiveness against both gram-positive and gram-negative bacteria.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. A series of derivatives were synthesized and tested for cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). Some derivatives showed significant cytotoxic effects, indicating that modifications to the quinoline structure can enhance anticancer activity .

Antiallergy Effects

Preliminary investigations suggest that this compound may possess antiallergic properties, potentially through inhibition of histamine release or modulation of immune responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other quinoline derivatives:

Case Studies and Research Findings

- Cytotoxicity Studies : A study synthesized a series of quinolone derivatives including this compound. The cytotoxicity was evaluated using MTT assays, revealing that certain modifications significantly enhanced anticancer activity against MCF-7 cells, with IC50 values indicating potent effects .

- Molecular Docking Studies : In silico studies assessed the binding affinity of Ethyl 2-oxo-3-(quinolin-2-y)propanoate to epidermal growth factor receptors (EGFR). Results indicated favorable binding energies, suggesting potential as an anticancer agent targeting EGFR pathways .

- Antimicrobial Testing : The compound was tested against various bacterial strains using disk diffusion methods, showing significant inhibition zones compared to control groups. This reinforces the potential for development as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, and what critical parameters influence yield?

The compound is synthesized via condensation of 2-lithiomethyl-quinoline with diethyl oxalate in equimolar ratios. Key parameters include:

- Temperature control : Reactions conducted at low temperatures (−78°C to 0°C) to stabilize intermediates.

- Solvent choice : Use of anhydrous THF or ether to prevent side reactions.

- Workup : Slow evaporation of CDCl₃ solutions yields single crystals for X-ray analysis . Typical Yield : ~70–80% after recrystallization from ethanol (mp 132–134°C) .

Q. How can spectroscopic and crystallographic methods confirm the structure and tautomeric state of this compound?

- NMR/IR :

- ¹H NMR (CDCl₃): Signals at δ 1.10 (t, CH₃), 3.27–3.56 (d, CH₂), and aromatic protons between δ 7.27–8.09 ppm confirm the enaminone tautomer .

- IR : Peaks at ~1725 cm⁻¹ (C=O stretch) and 3391 cm⁻¹ (N–H) .

- X-ray crystallography :

- Intramolecular N–H⋯O hydrogen bonds (S(6) motif) and π–π stacking (C⋯C ≈ 3.4 Å) stabilize the (Z)-enaminone form .

- Refinement via SHELXL (R-factor < 0.05) ensures accuracy .

Q. Why does the enaminone tautomer dominate over the enol form in crystalline and solution states?

- Solvent effects : In chloroform, benzo-annulation of the quinoline ring stabilizes the enaminone form via resonance and reduced steric hindrance.

- Hydrogen bonding : Intramolecular N–H⋯O interactions lock the (Z)-configuration, as shown in X-ray data .

- Historical resolution : Early methanol studies were inconclusive, but CDCl₃ NMR confirms enaminone dominance .

Advanced Research Questions

Q. How can contradictions in tautomer stability data be resolved across solvents?

- Method :

Use variable-temperature NMR to monitor tautomeric equilibria.

Compare crystallographic data (enaminone in CDCl₃ vs. enol in pyridine derivatives).

Computational modeling (DFT) to calculate energy differences between tautomers .

Q. What are best practices for refining the crystal structure of this compound using SHELXL?

- Steps :

Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.

Hydrogen handling : Place N–H protons via electron density maps; use riding models for C–H bonds.

Validation : Check for R1/wR2 convergence (<0.05) and ADDSYM to detect missed symmetry .

Q. How do substituents influence reactivity in catalytic applications (e.g., cross-coupling or hydrogenation)?

- Quinoline moiety : Enhances π-backbonding with metal catalysts (e.g., Pd, Ru).

- Ethyl ester group : Acts as a directing group in C–H functionalization.

- Case study : Iron-catalyzed sp³ C–H activation of methyl azaarenes yields derivatives (e.g., ethyl 2-hydroxy-2-methyl-3-(quinolin-2-yl)propanoate) .

Q. What intermolecular interactions govern crystal packing, and how do they affect material properties?

- Interactions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.